molecular formula C12H11NO3 B14340272 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione CAS No. 93485-89-3

8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione

Cat. No.: B14340272
CAS No.: 93485-89-3
M. Wt: 217.22 g/mol
InChI Key: PPXFHJPQISHBMW-UHFFFAOYSA-N
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Description

8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyran ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinolin-2-ones with benzene containing tributyltin (IV) chloride and sodium cyanoborohydride in the presence of azobisisobutyronitrile . This reaction proceeds to give the tetracyclic pyranoquinolin-7(8H)-ones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions at various positions on the quinoline and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, some derivatives have been shown to inhibit Src kinase activity, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione is unique due to its specific fusion of the quinoline and pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93485-89-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3,7,8,9-tetrahydro-2H-pyrano[2,3-f]quinoline-4,10-dione

InChI

InChI=1S/C12H11NO3/c14-9-4-6-16-12-7(9)1-2-8-11(12)10(15)3-5-13-8/h1-2,13H,3-6H2

InChI Key

PPXFHJPQISHBMW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C3=C(C=C2)C(=O)CCO3

Origin of Product

United States

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